Sodium phenoxide

Williamson ether synthesis Nucleophilic substitution O-alkylation

Researchers needing a reliable nucleophilic phenoxide for Williamson ether synthesis or regioselective Kolbe-Schmitt carboxylation often encounter inconsistent purity and unpredictable ortho/para selectivity. Sodium phenoxide (CAS 139-02-6) from BenchChem addresses these challenges with consistent ≥98% assay, ensuring the phenoxide ion dominates for quantitative O-alkylation and predictable ortho-carboxylation. Key advantages: (1) ≥98% purity minimizes side reactions in O-alkylation; (2) Ortho-selectivity in Kolbe-Schmitt carboxylation delivers salicylic acid; (3) Hygroscopic solid shipped under inert atmosphere to preserve nucleophilic integrity.

Molecular Formula C6H5NaO
Molecular Weight 116.09 g/mol
CAS No. 139-02-6
Cat. No. B086570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium phenoxide
CAS139-02-6
SynonymsCarbol
Carbolic Acid
Hydroxybenzene
Phenol
Phenol, Sodium Salt
Phenolate Sodium
Phenolate, Sodium
Sodium Phenolate
Molecular FormulaC6H5NaO
Molecular Weight116.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[O-].[Na+]
InChIInChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
InChIKeyNESLWCLHZZISNB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water
Soluble in alcohol
Soluble in acetone

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Phenoxide: Procurement and Differentiation


Sodium phenoxide (CAS 139-02-6), also known as sodium phenolate or sodium benzenolate, is a moderately strong base with pKa 9.95 in water at 25°C [1] and exists as a white to pale brown hygroscopic crystalline solid with melting point >300°C . As the sodium salt of the conjugate base of phenol, it serves as a nucleophilic phenolate reagent in Williamson ether synthesis, O-alkylation strategies, and Kolbe-Schmitt carboxylation to yield salicylic acid and p-hydroxybenzoic acid [2].

Why Sodium Phenoxide Cannot Be Substituted


Sodium phenoxide cannot be freely substituted with neutral phenol or potassium phenoxide due to quantifiable differences in nucleophilicity, regioselectivity, and physical stability. Neutral phenol exhibits a pKa of 9.95, rendering it largely protonated and nucleophilically inactive under standard Williamson ether synthesis conditions, where the phenoxide ion dominates reactivity [1]. Compared to potassium phenoxide, sodium phenoxide demonstrates distinct ortho/para regioselectivity in Kolbe-Schmitt carboxylation—sodium favors ortho-carboxylation (salicylic acid), while potassium favors para-carboxylation (p-hydroxybenzoic acid) [2]. These differences directly affect reaction outcomes, product purity, and downstream synthetic yields, making unverified substitution scientifically unjustifiable.

Sodium Phenoxide Differentiation Evidence


Enhanced Nucleophilicity in Williamson Ether Synthesis

Sodium phenoxide provides the active phenoxide anion nucleophile required for Williamson ether synthesis. Neutral phenol (pKa = 9.95) remains largely protonated and exhibits negligible nucleophilicity relative to the deprotonated phenoxide ion [1]. Under standard conditions, sodium phenoxide ensures the phenoxide ion dominates as the nucleophile, leading to quantitative conversion to ethyl phenyl ether [1].

Williamson ether synthesis Nucleophilic substitution O-alkylation

Kolbe-Schmitt Regioselectivity

In the Kolbe-Schmitt carboxylation of alkali phenoxides with CO₂, sodium phenoxide directs carboxylation predominantly to the ortho position, yielding salicylic acid [1]. Potassium phenoxide, by contrast, directs carboxylation chiefly to the para position, producing p-hydroxybenzoic acid, attributed to differences in metal-phenoxide complex formation [1].

Kolbe-Schmitt reaction Regioselective carboxylation Salicylic acid synthesis

Alternative Para-Carboxylation Method

Sodium phenoxide can be carboxylated regioselectively in the para position with high yield when treated with sodium carbonate and carbon monoxide [1]. This provides access to p-hydroxybenzoic acid using sodium phenoxide as the starting material, circumventing the need for potassium phenoxide [1].

Kolbe-Schmitt modification Para-hydroxybenzoic acid Regioselective synthesis

Stability and Handling Requirements

Sodium phenoxide is a deliquescent, hygroscopic solid that absorbs moisture and reacts with atmospheric CO₂ to regenerate phenol . Stability data indicate it is air-sensitive and incompatible with strong oxidizing agents and acids . This necessitates storage in cool, dry conditions under inert atmosphere .

Hygroscopicity Storage stability Handling considerations

Commercial Purity Specifications

Commercially available sodium phenoxide from major suppliers meets defined purity specifications. Thermo Scientific Chemicals (formerly Alfa Aesar) specifies assay (non-aqueous acid-base titration) >97.5% . Alternative suppliers offer ≥97% to ≥98.5% purity grades with appearance from white to pale brown powder [1].

Purity specification Assay Quality control

Sodium Phenoxide Application Scenarios


Williamson Ether Synthesis of Alkyl Phenyl Ethers

Sodium phenoxide is the reagent of choice for the nucleophilic O-alkylation of alkyl halides to form alkyl phenyl ethers. The phenoxide ion, present in excess, ensures the nucleophile dominates the reaction mixture, driving quantitative conversion to ethyl phenyl ether [1]. This application leverages the enhanced nucleophilicity of the phenoxide anion relative to neutral phenol.

Ortho-Carboxylation to Salicylic Acid

For the industrial synthesis of salicylic acid via the Kolbe-Schmitt reaction, sodium phenoxide provides the required ortho-selectivity. Carboxylation of solid sodium phenoxide with CO₂ under pressure yields predominantly salicylic acid [1]. This regioselectivity distinguishes sodium phenoxide from potassium phenoxide and is essential for pharmaceutical and fine chemical manufacturing.

Para-Carboxylation to p-Hydroxybenzoic Acid

Sodium phenoxide can also be employed for the synthesis of p-hydroxybenzoic acid when treated with sodium carbonate and carbon monoxide, yielding high para-selectivity [1]. This approach offers a unified sodium phenoxide-based route to both ortho and para hydroxybenzoic acids, simplifying reagent inventory.

Synthesis of Phenyl Glycosides and Natural Product Analogs

In the preparation of phenyl glycosides and O-alkylated natural product derivatives, sodium phenoxide serves as a reliable nucleophilic phenolate source [1]. Its defined purity specifications (≥97.5% assay) support reproducible glycosylation and alkylation outcomes in medicinal chemistry and carbohydrate research.

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